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molecular formula C10H11NO B8597885 3-ethyl-1H-indol-5-ol

3-ethyl-1H-indol-5-ol

Cat. No. B8597885
M. Wt: 161.20 g/mol
InChI Key: JYVGHERHVBFYJB-UHFFFAOYSA-N
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Patent
US07235572B2

Procedure details

Tetrabutylammonium fluoride hydrate (1.4 g, 4.3 mmol) was added to an ice-cooled solution of 1-(tert-butyl-dimethyl-silanyl)-5-(tert-butyl-dimethyl-silanyloxy)-3-ethyl-1H-indole (840 mg, 2.2 mmol) in THF (8 ml). The reaction mixture was stirred for 45 min at ambient temperature, diluted with ethyl acetate and washed with 1 N HCl and water. The organic phase was concentrated under reduced pressure and the crude product purified by column chromatography (silica gel, ethyl acetate/heptane 1:2) to give 258 mg (1.6 mmol, 74%) 3-ethyl-1H-indol-5-ol.
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(tert-butyl-dimethyl-silanyl)-5-(tert-butyl-dimethyl-silanyloxy)-3-ethyl-1H-indole
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C([Si](C)(C)[N:25]1[C:33]2[C:28](=[CH:29][C:30]([O:34][Si](C(C)(C)C)(C)C)=[CH:31][CH:32]=2)[C:27]([CH2:42][CH3:43])=[CH:26]1)(C)(C)C>C1COCC1.C(OCC)(=O)C>[CH2:42]([C:27]1[C:28]2[C:33](=[CH:32][CH:31]=[C:30]([OH:34])[CH:29]=2)[NH:25][CH:26]=1)[CH3:43] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-(tert-butyl-dimethyl-silanyl)-5-(tert-butyl-dimethyl-silanyloxy)-3-ethyl-1H-indole
Quantity
840 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](N1C=C(C2=CC(=CC=C12)O[Si](C)(C)C(C)(C)C)CC)(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 45 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 N HCl and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product purified by column chromatography (silica gel, ethyl acetate/heptane 1:2)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)C1=CNC2=CC=C(C=C12)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.6 mmol
AMOUNT: MASS 258 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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